7-Chloro-5-methylquinolin-8-ol

Lipophilicity Membrane permeability Formulation science

7-Chloro-5-methylquinolin-8-ol (CAS 90799-56-7) is a monohalogenated, C5-methyl-substituted 8-hydroxyquinoline (8HQ) derivative belonging to the chloroquinolinol subclass. With a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol, it features a chlorine atom at the 7-position, a methyl group at the 5-position, and a hydroxyl group at the 8-position on the quinoline ring.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 90799-56-7
Cat. No. B041318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methylquinolin-8-ol
CAS90799-56-7
Synonyms7-Chloro-5-methyl-8-quinolinol
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C=CC=N2)O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3
InChIKeyZIOISVUUZNUJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methylquinolin-8-ol (CAS 90799-56-7): Core Physicochemical Profile for Research & Industrial Procurement


7-Chloro-5-methylquinolin-8-ol (CAS 90799-56-7) is a monohalogenated, C5-methyl-substituted 8-hydroxyquinoline (8HQ) derivative belonging to the chloroquinolinol subclass [1]. With a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol, it features a chlorine atom at the 7-position, a methyl group at the 5-position, and a hydroxyl group at the 8-position on the quinoline ring [2]. The compound is classified under MeSH as a chloroquinolinol—a family recognized for antibacterial, antiprotozoal, and antidiarrheal properties, particularly in amebiasis [1]. Its physicochemical parameters include a measured LogP of 2.65, a computed XLogP3 of 3.0, a predicted pKa of 3.86 ± 0.30, a boiling point of 337.8 °C, and a density of 1.35 g/cm³ [3][4]. These properties distinguish it within the broader 8-hydroxyquinoline chemical space and inform its selection for specific research and industrial applications.

Why 8-Hydroxyquinoline Analogs Cannot Substitute for 7-Chloro-5-methylquinolin-8-ol in Specialized Research & Formulation Workflows


The 8-hydroxyquinoline scaffold is a privileged structure, but small substituent changes at the C5 and C7 positions produce profound differences in lipophilicity, ionizability, metal-chelation pH dependence, and formulation compatibility [1]. As demonstrated by structure–activity relationship (SAR) studies, removing halogen residues from the 5- and 7-positions of 8HQ raises the MIC against Aspergillus fumigatus from 1 μM to 32 μM—a 32-fold loss of antifungal potency [2]. Similarly, C5 substitutions alone were identified as the most potent single-site modifications for antitubercular activity (MIC₉₀ < 5 μM) in a 26-analog SAR campaign [3]. The 5-methyl-7-chloro combination present in this compound is not interchangeable with the 5,7-dichloro (chloroxine), 5-chloro-7-iodo (clioquinol), or 2-methyl-5,7-dichloro (chlorquinaldol) patterns because each substitution profile uniquely alters the pKa of both the hydroxyl donor and the quinoline nitrogen, thereby shifting the pH window over which metal chelation—and consequently antimicrobial activity—occurs [4]. The evidence below quantifies these differentiation dimensions.

7-Chloro-5-methylquinolin-8-ol (90799-56-7): Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (LogP) Advantage Over Parent 8-Hydroxyquinoline: Impact on Membrane Permeability and Non-Aqueous Formulation

7-Chloro-5-methylquinolin-8-ol exhibits a measured LogP of 2.65 [1] and a computed XLogP3 of 3.0 [2], representing a substantial increase in lipophilicity over the parent 8-hydroxyquinoline, which has a LogP of approximately 2.0 [3]. This +0.65 to +1.0 log unit difference translates to an approximately 4.5- to 10-fold increase in octanol-water partitioning, directly affecting the compound's ability to penetrate lipid membranes and its compatibility with non-aqueous and oily formulation vehicles [4]. By comparison, 7-chloro-8-hydroxyquinoline (without the C5 methyl group) has a computed XLogP3 of 2.5 [5], indicating that the C5 methyl substituent contributes an additional ~0.5 log units of lipophilicity beyond what the C7 chlorine alone provides.

Lipophilicity Membrane permeability Formulation science

Formulation-Enabling Property: Oily-Medium Germicide Deposition Not Shared by Parent 8HQ or Common Dihalogenated Analogs

A historically documented and commercially cited property of 7-chloro-5-methylquinolin-8-ol is its ability to permit germicide deposition in oily mediums, a formulation advantage reported by Moness et al. in the Journal of the American Pharmaceutical Association [1]. This property is explicitly noted across multiple reputable chemical supplier datasheets [2]. However, the same sources note that antimicrobial activity is reduced under these formulation conditions . This oil-phase compatibility is not a universal property of all 8-hydroxyquinoline derivatives; for instance, the parent 8HQ and common dihalogenated analogs (5,7-dichloro-8HQ, clioquinol) are primarily used in aqueous or solid dosage forms and require additional formulation excipients for non-aqueous delivery [3].

Formulation compatibility Germicide deposition Oily vehicle

pKa Shift and Metal-Chelation pH Window: Differentiation from Non-Halogenated and Dihalogenated 8HQ Derivatives

The predicted pKa of 7-chloro-5-methylquinolin-8-ol is 3.86 ± 0.30 , which is substantially lower than the hydroxyl pKa of parent 8-hydroxyquinoline (pKa ~9.89) and its quinoline nitrogen pKa (pKa ~5.13) [1]. This pKa depression is consistent with the electron-withdrawing effect of the C7 chlorine atom, as demonstrated by the reference compound 5-chloro-8-hydroxyquinoline, which exhibits pKa values of -0.34, 3.88, and 12.75 [2]. Friedrich et al. (1986) systematically demonstrated that 5-methyl and 7-methyl substituents increase the basicity of both donor atoms in 8-quinolinols, while 7-alkyl substituents decrease the basicity of the quinoline nitrogen [3]. The net effect of the 5-methyl (electron-donating) and 7-chloro (electron-withdrawing) combination is a distinct pKa profile that shifts the optimal pH for metal chelation compared to both the parent compound and the dihalogenated analogs such as 5,7-dichloro-8HQ [4].

pKa modulation Metal chelation pH-dependent activity

Validated Reverse-Phase HPLC Method: Ensuring Identity and Purity for Quality-Controlled Procurement

A dedicated reverse-phase HPLC method has been validated for 7-chloro-5-methylquinolin-8-ol using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable to preparative separation for impurity isolation and is also suitable for pharmacokinetic studies [1]. Smaller 3 μm particle columns are available for fast UPLC applications [1]. The availability of a pre-validated, compound-specific HPLC method reduces method development time and ensures lot-to-lot consistency in procurement quality assessment, distinguishing this compound from less analytically characterized 8HQ derivatives.

HPLC analysis Quality control Purity verification

Procurement-Guiding Application Scenarios for 7-Chloro-5-methylquinolin-8-ol (90799-56-7) Based on Verified Differentiation Evidence


Topical and Veterinary Germicide Formulations Requiring Oily Vehicle Compatibility

When developing topical antiseptic or veterinary germicide products that must be delivered in oil-based carriers (e.g., mineral oil, lanolin, or lipid-based ointments), 7-chloro-5-methylquinolin-8-ol is uniquely suited because of its documented ability to deposit in oily mediums . This property, attributed to its elevated LogP of 2.65–3.0 arising from the combined 5-methyl and 7-chloro substitution , is not equivalently documented for parent 8-hydroxyquinoline (LogP ~2.0) or for dihalogenated analogs such as chloroxine and clioquinol. Procurement teams should note that antimicrobial activity is reduced under these oil-phase conditions, requiring potency validation in the final formulation matrix .

Metal-Organic Complex Synthesis for OLED and Electronic Device Research

The compound is explicitly referenced in WIPO patent application WO/2015/039715 (Merck Patent GmbH) as a ligand in the 8-quinolinol family for synthesizing metal complexes used in organic electroluminescent devices (OLEDs) . The patent cites the work of Friedrich et al. (1986) on acid and complex stability constants of alkyl-substituted 8-quinolinols, establishing the foundational data for rational ligand selection . The combined electron-donating (5-methyl) and electron-withdrawing (7-chloro) substituent pattern fine-tunes the HOMO-LUMO gap and metal-chelation stability relative to unsubstituted 8HQ, making this compound a candidate for optimizing emission wavelength and quantum efficiency in iridium- or platinum-based phosphorescent emitters .

Antimicrobial SAR Studies Where Monohalogenated C5-Methyl Substitution Is a Key Structural Variable

In structure–activity relationship (SAR) investigations of 8-hydroxyquinoline antimicrobials, 7-chloro-5-methylquinolin-8-ol serves as a critical intermediate substitution pattern between the unsubstituted parent 8HQ (MIC = 32 μM against A. fumigatus) and the fully dihalogenated analog 5,7-dichloro-8HQ (MIC = 1 μM) . It also complements the SAR space around chlorquinaldol (2-methyl-5,7-dichloro-8HQ), which has an additional C2 methyl group . Systematic studies have shown that small C5 substitutions yield the most potent antitubercular activity, with MIC₉₀ values below 5 μM ; the 5-methyl-7-chloro pattern thus represents a deliberate monohalogenated design choice to probe the independent contribution of the C7 chlorine to potency and toxicity. Procurement of this specific substitution isomer is therefore essential for SAR studies that cannot accept the confounding effects of a second halogen at C5 or an additional substituent at C2.

Analytical Reference Standard and Impurity Profiling in Chloroquinolinol Quality Control

Because 7-chloro-5-methylquinolin-8-ol has a validated reverse-phase HPLC method on Newcrom R1 columns , it can serve as both a reference standard for identity testing and a system suitability marker in the quality control of more complex chloroquinolinol mixtures such as Halquinol (which contains 5,7-dichloro-, 5-chloro-, 7-chloro-8-quinolinols, and 8-hydroxyquinoline) . Its distinct retention time under the specified mobile phase conditions (acetonitrile/water/phosphoric acid) enables it to function as a resolution marker for separating structurally similar chloroquinolinol impurities. The method is scalable to preparative quantities, supporting impurity isolation and characterization workflows .

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